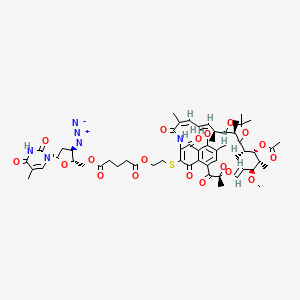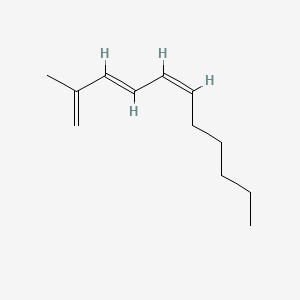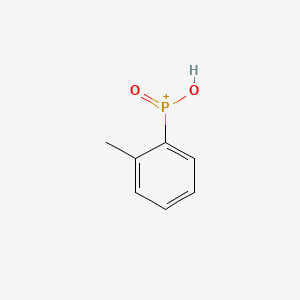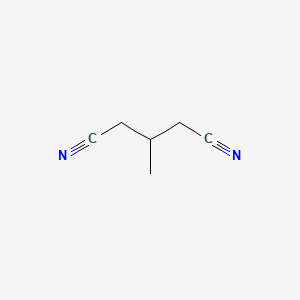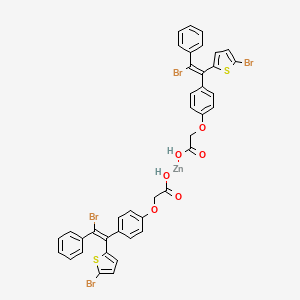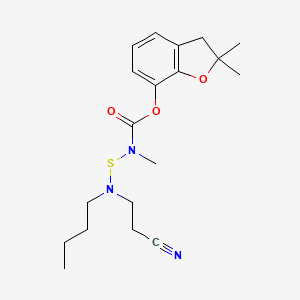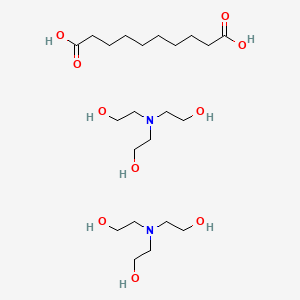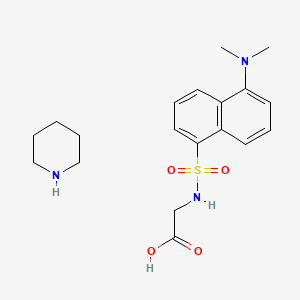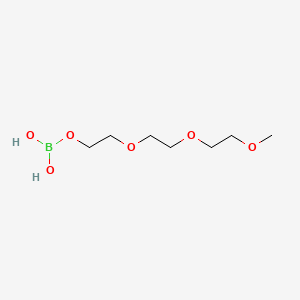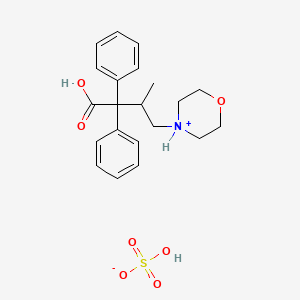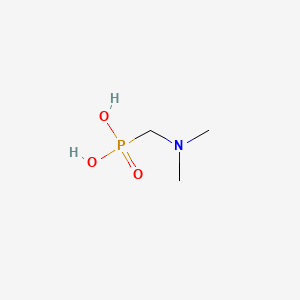
Phosphonic acid, ((dimethylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((dimethylamino)methyl)-, also known as [(dimethylamino)methyl]phosphonic acid, is an organophosphorus compound with the molecular formula C3H11NO6P2. This compound is characterized by the presence of a phosphonic acid group bonded to a dimethylamino methyl group. It is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, ((dimethylamino)methyl)- can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions or through the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid, ((dimethylamino)methyl)- often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((dimethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 140°C .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonic acids. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Phosphonic acid, ((dimethylamino)methyl)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of bone-targeting agents and as a component in medical imaging agents.
Industry: It is employed as a corrosion inhibitor, a flame retardant, and in the functionalization of surfaces.
Mécanisme D'action
The mechanism of action of phosphonic acid, ((dimethylamino)methyl)- involves its interaction with various molecular targets and pathways. It can form strong bonds with metal ions, making it effective as a chelating agent. In biological systems, it can mimic the behavior of phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism . The presence of the dimethylamino group enhances its ability to penetrate biological membranes, increasing its efficacy in medicinal applications .
Comparaison Avec Des Composés Similaires
Phosphonic acid, ((dimethylamino)methyl)- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Aminomethylphosphonic acid: Lacks the dimethylamino group, making it less effective in certain applications.
Dimethylaminomethanediphosphonic acid: Contains two phosphonic acid groups, providing different chemical properties and applications.
Phosphonic acid, (dimethylamino)methylene-: Similar structure but different reactivity and applications.
These comparisons highlight the unique features of phosphonic acid, ((dimethylamino)methyl)-, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
35869-68-2 |
|---|---|
Formule moléculaire |
C3H10NO3P |
Poids moléculaire |
139.09 g/mol |
Nom IUPAC |
(dimethylamino)methylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-4(2)3-8(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
Clé InChI |
AVYBHNDWIHYCDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


